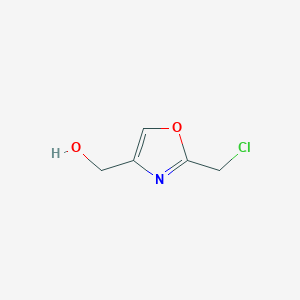

(2-(Chloromethyl)oxazol-4-yl)methanol

Vue d'ensemble

Description

(2-(Chloromethyl)oxazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H6ClNO2 and its molecular weight is 147.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of (2-(Chloromethyl)oxazol-4-yl)methanol

The synthesis of this compound typically involves the chloromethylation of oxazole derivatives followed by reduction processes. For example, the compound can be synthesized through the reaction of oxazole derivatives with chloromethyl methyl ether in the presence of a suitable base, leading to the formation of chloromethylated products which can then be reduced to yield the desired alcohol form .

Anticancer Properties

Research indicates that derivatives of oxazole compounds, including this compound, exhibit promising anticancer activities. A study evaluated various substituted oxazoles for their efficacy against lung cancer cells, revealing that certain derivatives showed significant inhibition comparable to standard chemotherapeutic agents like doxorubicin . The mechanism of action often involves interference with cellular pathways critical for cancer cell proliferation.

Insecticidal Activity

Insecticidal properties have also been attributed to oxazole derivatives. For instance, novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole rings were synthesized and tested for insecticidal activity, demonstrating effective control over pest populations . This suggests that this compound could serve as a precursor for developing new insecticides.

Antioxidant Activity

The antioxidant potential of oxazole derivatives has been investigated, with findings indicating that these compounds can scavenge free radicals effectively. This property is particularly relevant in the context of preventing oxidative stress-related diseases . The presence of hydroxyl groups in the structure enhances the radical scavenging ability.

Agricultural Applications

The compound has potential applications in agriculture as an intermediate for synthesizing agrochemicals. Its ability to act as a building block for more complex molecules makes it valuable in developing new pesticides and herbicides . The synthesis processes are designed to ensure high yields and purity, making it suitable for industrial applications.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A comprehensive study focused on synthesizing various oxazole derivatives and evaluating their anticancer properties against multiple cell lines. Among these, this compound showed significant activity against specific cancer types, leading to further investigation into its structural modifications to enhance efficacy .

Case Study 2: Development of Insecticides

Another research effort aimed at developing new insecticides involved synthesizing chloromethylated oxazoles. The resultant compounds were tested for their effectiveness against common agricultural pests, showing promising results that could lead to environmentally friendly pest control solutions .

Analyse Des Réactions Chimiques

Reaction Mechanisms

The compound exhibits reactivity typical of halogenated heterocycles, particularly in nucleophilic substitution reactions . The chloromethyl group serves as a leaving group under appropriate conditions, enabling substitution by nucleophiles such as amines, alcohols, or thiolates.

Key Mechanistic Insights

-

Nucleophilic Substitution : The chloromethyl group undergoes SN2/P mechanisms, facilitated by the electron-deficient oxazole ring. Reaction conditions (e.g., solvent, temperature) significantly influence reaction rates and selectivity.

-

Thermal Isomerization : Oxazole derivatives can undergo thermal rearrangements, such as the conversion of azirine-oxazole hybrids to pyrrolooxazoles. This involves a nitrenoid-like transition state , followed by a 1,5-H shift to form aromatic intermediates .

Substitution Reactions

Substitution at the chloromethyl group is the most studied reaction pathway. Below are experimental examples and conditions:

Key Observations :

-

Silver perchlorate (AgClO₄) acts as a catalyst in substitution reactions, enhancing selectivity by coordinating to the chloromethyl group .

-

Reaction times vary from hours to days, depending on amine reactivity and solvent choice .

Isomerization Reactions

Thermal isomerization of oxazole derivatives, particularly azirine-oxazole hybrids, proceeds via a nitrenoid intermediate . For example, heating 5-(2H-azirin-2-yl)oxazoles at 170–180°C in inert solvents (e.g., mesitylene) yields pyrrolo[2,3-d]oxazoles .

| Starting Material | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-(2H-azirin-2-yl)oxazole | 170°C | 3 h | 4H-pyrrolo[2,3-d]oxazole | 70% | |

| 180°C | 1 h | 4H-pyrrolo[2,3-d]oxazole | 70% |

Mechanistic Pathway :

-

Nitrenoid formation : The azirine ring opens via a nitrenoid-like transition state, forming a 3aH-pyrrolo[2,3-d]oxazole intermediate.

-

Aromatization : A 1,5-H shift occurs, leading to the fully aromatic pyrrolooxazole product .

Oxazole Ring Functionalization

The oxazole ring itself can undergo further transformations, such as electrophilic substitution or ring-opening reactions. For example:

Q & A

Q. Basic: What are the common synthetic routes for preparing (2-(chloromethyl)oxazol-4-yl)methanol, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via cyclization or functionalization of oxazole precursors. For example, in a multi-step synthesis, 4-azido-6-methoxy-2-methylquinoline can react with propargyl alcohol to form intermediates, followed by chloromethylation . Optimization involves adjusting reaction parameters:

- Temperature: Elevated temperatures (e.g., reflux in CHCl₃) improve chloromethylation efficiency .

- Catalysts: Use of SOCl₂ for chlorination ensures high yields of the chloromethyl group .

- Purification: Column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) isolates the product .

Q. Advanced: How can discrepancies in spectral data (e.g., NMR or LC-MS) for this compound be resolved during characterization?

Answer:

Conflicts in spectral data often arise from impurities or tautomeric forms. Methodological steps include:

- 2D NMR (HSQC, HMBC): Confirm connectivity of the chloromethyl (–CH₂Cl) and hydroxymethyl (–CH₂OH) groups .

- High-resolution LC-MS: Verify molecular ion peaks (e.g., m/z 210.0 [M+H]⁺) and isotopic patterns for chlorine .

- Control experiments: Compare with synthesized analogs (e.g., fluorophenyl-oxazole derivatives) to rule out structural misassignments .

Q. Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

While acute toxicity data are limited, precautionary measures include:

- PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal: Segregate halogenated waste for professional treatment to prevent environmental release .

Q. Advanced: How can researchers assess the ecological toxicity of this compound when existing data are incomplete?

Answer:

Use predictive models and surrogate studies:

- QSAR models: Estimate toxicity using chlorine-substituted oxazole analogs (e.g., EC₅₀ values for aquatic organisms) .

- Microtox assays: Test bacterial luminescence inhibition (e.g., Vibrio fischeri) as a proxy for acute toxicity .

- Metabolite tracking: Identify degradation products (e.g., oxazole ring cleavage) via LC-HRMS to assess persistence .

Q. Basic: What are the key applications of this compound in pharmaceutical or agrochemical research?

Answer:

The compound serves as a versatile intermediate:

- Agrochemicals: Derivatives exhibit insecticidal activity (e.g., chlorophenyl-oxazole analogs against Aphis gossypii) .

- Drug discovery: The oxazole core is used to design kinase inhibitors or antimicrobial agents via functionalization (e.g., amidation, sulfonation) .

Q. Advanced: How can researchers stabilize the reactive chloromethyl group during storage or derivatization?

Answer:

Strategies to prevent hydrolysis or oxidation:

- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to avoid moisture/light degradation .

- Derivatization: Protect the –CH₂Cl group by converting it to a stable ether (e.g., reaction with NaOMe/MeOH) before further functionalization .

- Stabilizers: Add radical scavengers (e.g., BHT) to reaction mixtures during long-term storage .

Q. Basic: Which analytical techniques are critical for confirming the purity and identity of this compound?

Answer:

- HPLC-UV/ELSD: Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .

- FTIR: Peaks at 3300 cm⁻¹ (–OH stretch) and 650 cm⁻¹ (C–Cl) validate functional groups .

- Elemental analysis: Match calculated vs. experimental C/H/N percentages (e.g., C: 57.30%, H: 3.85%, N: 6.68%) .

Q. Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT calculations: Model transition states for nucleophilic substitution at the chloromethyl site .

- Docking studies: Predict interactions of oxazole derivatives with biological targets (e.g., enzyme active sites) .

- Retrosynthetic tools: Use AI platforms (e.g., Chematica) to propose novel synthetic pathways .

Q. Basic: What are the solubility properties of this compound, and how do they influence solvent selection for reactions?

Answer:

- Polar aprotic solvents: DMF or DMSO enhance solubility for coupling reactions .

- Chlorinated solvents: CHCl₃ or DCM are ideal for chloromethylation due to compatibility with SOCl₂ .

- Aqueous workup: Low water solubility necessitates extraction with ethyl acetate .

Q. Advanced: How can researchers address contradictory data in published synthetic yields or biological activity?

Answer:

- Reproducibility checks: Validate protocols using controlled reagent batches and standardized equipment .

- Meta-analysis: Compare datasets across studies (e.g., insecticidal IC₅₀ values) to identify outliers .

- Mechanistic studies: Use isotopic labeling (e.g., ¹³C–CH₂Cl) to trace reaction pathways and byproducts .

Propriétés

Numéro CAS |

1240601-59-5 |

|---|---|

Formule moléculaire |

C5H6ClNO2 |

Poids moléculaire |

147.56 g/mol |

Nom IUPAC |

[2-(chloromethyl)-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C5H6ClNO2/c6-1-5-7-4(2-8)3-9-5/h3,8H,1-2H2 |

Clé InChI |

MOBCZWWHDNVZIS-UHFFFAOYSA-N |

SMILES canonique |

C1=C(N=C(O1)CCl)CO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.